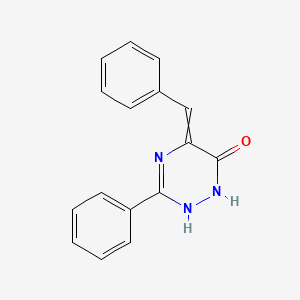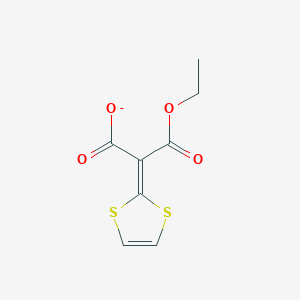
3,7-Dibromoheptanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,7-Dibromoheptanoic acid is an organic compound characterized by the presence of two bromine atoms attached to a seven-carbon chain terminating in a carboxylic acid functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
3,7-Dibromoheptanoic acid can be synthesized through the bromination of heptanoic acid. The process typically involves the addition of bromine to heptanoic acid in the presence of a catalyst or under specific reaction conditions to ensure selective bromination at the 3rd and 7th positions. The reaction is usually carried out in an inert solvent such as carbon tetrachloride or chloroform, and the temperature is carefully controlled to avoid over-bromination.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors where heptanoic acid and bromine are fed into the reactor at controlled rates. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The product is then purified through distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
3,7-Dibromoheptanoic acid undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Reduction Reactions: The compound can be reduced to form 3,7-dibromoheptanol.
Oxidation Reactions: Oxidation can lead to the formation of dibromoheptanoic acid derivatives with additional functional groups.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.
Major Products Formed
Substitution: Products include 3,7-dihydroxyheptanoic acid or other substituted derivatives.
Reduction: The major product is 3,7-dibromoheptanol.
Oxidation: Products include dibromoheptanoic acid derivatives with additional oxygen-containing functional groups.
Applications De Recherche Scientifique
3,7-Dibromoheptanoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a precursor in drug synthesis.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which 3,7-Dibromoheptanoic acid exerts its effects depends on the specific application. In biological systems, it may interact with enzymes or receptors, leading to changes in cellular processes. The bromine atoms can participate in halogen bonding, influencing the compound’s reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Bromobutanoic acid
- 3-Bromobutanoic acid
- 2,2-Dibromoheptanoic acid
- Heptanoic acid
Uniqueness
3,7-Dibromoheptanoic acid is unique due to the specific positioning of the bromine atoms, which imparts distinct chemical and physical properties. This positioning allows for selective reactions and interactions that are not possible with other similar compounds.
Propriétés
Numéro CAS |
121980-73-2 |
|---|---|
Formule moléculaire |
C7H12Br2O2 |
Poids moléculaire |
287.98 g/mol |
Nom IUPAC |
3,7-dibromoheptanoic acid |
InChI |
InChI=1S/C7H12Br2O2/c8-4-2-1-3-6(9)5-7(10)11/h6H,1-5H2,(H,10,11) |
Clé InChI |
FQCHBIVZWCAAHC-UHFFFAOYSA-N |
SMILES canonique |
C(CCBr)CC(CC(=O)O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


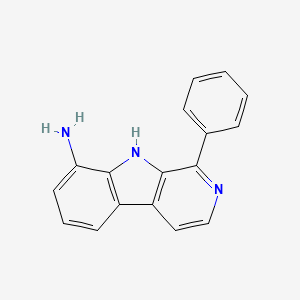
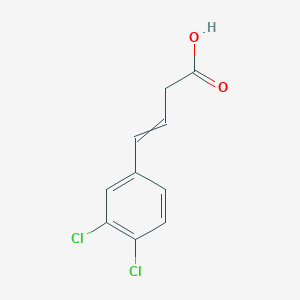

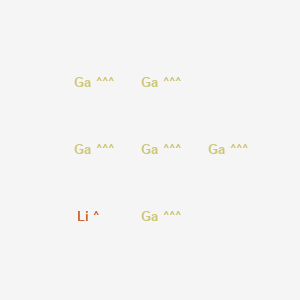
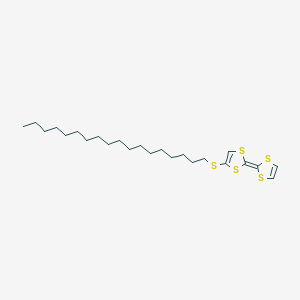
![3-Bromo-2-[(but-2-en-1-yl)oxy]oxane](/img/structure/B14290997.png)
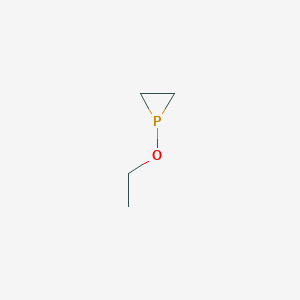


![1-(Benzenesulfonyl)-4-[(oxiran-2-yl)methoxy]-1H-indole](/img/structure/B14291014.png)
![5-[(4,5-Dihydro-1H-imidazol-2-yl)methyl]-3-fluorobenzene-1,2-diol](/img/structure/B14291016.png)

